Telotristat etiprate

Catalog No.
S548886
CAS No.
1137608-69-5
M.F
C36H35ClF3N7O6
M. Wt
754.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Telotristat etiprate

CAS Number

1137608-69-5

Product Name

Telotristat etiprate

IUPAC Name

2-benzamidoacetic acid;ethyl (2S)-2-amino-3-[4-[2-amino-6-[(1R)-1-[4-chloro-2-(3-methylpyrazol-1-yl)phenyl]-2,2,2-trifluoroethoxy]pyrimidin-4-yl]phenyl]propanoate

Molecular Formula

C36H35ClF3N7O6

Molecular Weight

754.2 g/mol

InChI

InChI=1S/C27H26ClF3N6O3.C9H9NO3/c1-3-39-25(38)20(32)12-16-4-6-17(7-5-16)21-14-23(35-26(33)34-21)40-24(27(29,30)31)19-9-8-18(28)13-22(19)37-11-10-15(2)36-37;11-8(12)6-10-9(13)7-4-2-1-3-5-7/h4-11,13-14,20,24H,3,12,32H2,1-2H3,(H2,33,34,35);1-5H,6H2,(H,10,13)(H,11,12)/t20-,24+;/m0./s1

InChI Key

XSFPZBUIBYMVEA-CELUQASASA-N

SMILES

CCOC(=O)C(CC1=CC=C(C=C1)C2=CC(=NC(=N2)N)OC(C3=C(C=C(C=C3)Cl)N4C=CC(=N4)C)C(F)(F)F)N.C1=CC=C(C=C1)C(=O)NCC(=O)O

Solubility

Soluble in DMSO, not in water

Synonyms

LX1032 etiprate; LX1032 etiprate; LX 1032 etiprate; LX1606; LX1606 etiprate; LX 1606; LX 1606 Hippurate; Telotristat etiprate;

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)C2=CC(=NC(=N2)N)OC(C3=C(C=C(C=C3)Cl)N4C=CC(=N4)C)C(F)(F)F)N.C1=CC=C(C=C1)C(=O)NCC(=O)O

Isomeric SMILES

CCOC(=O)[C@H](CC1=CC=C(C=C1)C2=CC(=NC(=N2)N)O[C@H](C3=C(C=C(C=C3)Cl)N4C=CC(=N4)C)C(F)(F)F)N.C1=CC=C(C=C1)C(=O)NCC(=O)O

Description

The exact mass of the compound Telotristat etiprate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrimidines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Mechanism of Action

Researchers are interested in understanding how Telotristat etiprate works at the molecular level. Telotristat etiprate is a prodrug, meaning it needs to be converted into its active form inside the body. The active form of Telotristat etiprate inhibits the enzyme tryptophan hydroxylase (TPH). TPH is involved in the production of serotonin. In carcinoid syndrome, some tumors produce excess serotonin, leading to symptoms like diarrhea, flushing, and abdominal pain. By inhibiting TPH, Telotristat etiprate may help to reduce serotonin production and alleviate these symptoms.

  • A study published in the journal "Endocrine" explored the mechanism of action of Telotristat etiprate: Source: )

Clinical Trials

Clinical trials are studies conducted in people to investigate the safety and efficacy of new medications. Telotristat etiprate has been studied in several clinical trials for the treatment of carcinoid syndrome. These trials have shown that Telotristat etiprate may be effective in reducing symptoms and improving quality of life for patients with carcinoid syndrome.

  • More information on clinical trials involving Telotristat etiprate can be found on websites like . This is a US government website that provides information on clinical research studies.

Telotristat etiprate is a compound classified as a tryptophan hydroxylase inhibitor, primarily used for managing diarrhea associated with carcinoid syndrome, a condition often resulting from neuroendocrine tumors. The molecular formula of telotristat etiprate is C27H26ClF3N6O3C9H9NO3C_{27}H_{26}ClF_{3}N_{6}O_{3}\cdot C_{9}H_{9}NO_{3}, with a molecular weight of 754.2 g/mol. It is typically administered in the form of telotristat ethyl, which is a prodrug that converts into the active metabolite telotristat upon hydrolysis in the body .

The compound appears as a white to off-white solid and exhibits solubility that varies with pH; it is highly soluble in acidic conditions (greater than 71 mg/mL at pH 1) but has negligible solubility at neutral to alkaline pH levels .

As mentioned earlier, telotristat ethyl acts as a prodrug for telotristat, a TPH inhibitor. By inhibiting TPH, telotristat reduces serotonin synthesis in the enterochromaffin cells of the gastrointestinal tract []. Excess serotonin production in these cells is believed to contribute to diarrhea in carcinoid syndrome. Therefore, telotristat ethyl works by indirectly reducing serotonin levels in the gut, leading to an improvement in diarrhea symptoms [].

Involving various reagents and solvents under controlled conditions. The process typically includes:

  • Formation of intermediates: Using starting materials such as substituted phenyl compounds and trifluoroethanol.
  • Salt formation: The hippurate salt form is produced by reacting telotristat ethyl with hippuric acid.
  • Purification: The final product is purified through crystallization or chromatography techniques to ensure high purity and yield.

Specific details on the exact reagents and conditions are proprietary but generally involve standard organic synthesis techniques .

The primary biological activity of telotristat etiprate is its ability to inhibit tryptophan hydroxylase. This enzyme catalyzes the conversion of tryptophan into serotonin, thus regulating serotonin levels in the body. Elevated serotonin levels are implicated in causing diarrhea in patients with carcinoid syndrome. Clinical studies have shown that treatment with telotristat etiprate results in significant reductions in both bowel movement frequency and urinary levels of 5-hydroxyindoleacetic acid, a serotonin metabolite .

In trials, about 56% of patients treated with telotristat etiprate reported adequate relief from diarrhea symptoms, indicating its effectiveness compared to placebo .

Telotristat etiprate is primarily indicated for treating diarrhea associated with carcinoid syndrome, particularly when patients do not respond adequately to somatostatin analogs like octreotide. By reducing peripheral serotonin production, it helps manage gastrointestinal symptoms effectively .

Moreover, ongoing research may explore its potential applications in other conditions related to serotonin dysregulation.

Several compounds share similarities with telotristat etiprate, particularly regarding their mechanisms of action or therapeutic uses. Here are some notable examples:

Compound NameMechanism of ActionUnique Features
OctreotideSomatostatin analog; inhibits hormone releasePrimarily used for neuroendocrine tumors; broader hormonal effects
LanreotideSomatostatin analog; similar to octreotideLonger half-life; less frequent dosing
PalonosetronSerotonin receptor antagonistUsed primarily as an antiemetic; different target receptors
Serotonin reuptake inhibitorsIncrease serotonin levels by inhibiting reuptakeUsed primarily for depression and anxiety disorders

Telotristat etiprate stands out due to its specific inhibition of tryptophan hydroxylase, directly targeting serotonin synthesis rather than receptor modulation or hormone release inhibition . This unique mechanism makes it particularly effective for managing symptoms associated with carcinoid syndrome while minimizing central nervous system effects.

Telotristat etiprate represents a sophisticated pharmaceutical compound developed through advanced synthetic chemistry principles. The compound exists as an ethyl ester prodrug that incorporates a hippurate salt formulation, specifically designed to enhance pharmaceutical properties and bioavailability [1] [2]. The molecular complexity of telotristat etiprate, with its molecular formula C36H35ClF3N7O6, requires careful synthetic planning to achieve the precise stereochemistry and functional group positioning essential for biological activity [3].

The synthetic pathway involves multiple synthetic transformations that must be optimized to ensure the correct configuration of the active pharmaceutical ingredient. The compound features a pyrimidine core structure substituted with amino groups and connected to a phenyl alanine ethyl ester moiety through a trifluoroethoxy linkage [3] [4]. This structural complexity necessitates precise control of reaction conditions, including temperature, solvent selection, and catalyst systems to achieve optimal yields and minimize impurity formation.

Manufacturing optimization focuses on establishing robust reaction conditions that can be consistently reproduced at industrial scale. The synthesis must accommodate the presence of multiple reactive centers, including the amino groups on the pyrimidine ring, the chlorinated aromatic system, and the trifluoromethyl group, each requiring specific protection and deprotection strategies during the multi-step synthesis [5] [4].

Carboxylesterase-Mediated Prodrug Activation Mechanism

The prodrug activation mechanism of telotristat etiprate represents a carefully engineered pharmaceutical strategy designed to enhance drug delivery and bioavailability. Upon oral administration, telotristat etiprate undergoes rapid hydrolysis through carboxylesterase-mediated conversion to release the active metabolite telotristat [6] [7] [5].

The activation process occurs through enzymatic hydrolysis where carboxylesterases, particularly carboxylesterase 1 and carboxylesterase 2, cleave the ethyl ester bond to generate the corresponding carboxylic acid form, known as telotristat or LP-778902 [8] [5]. This transformation releases ethanol as a byproduct while converting the prodrug into its active form [2] [6]. The reaction is facilitated by the esterase enzymes present in blood, liver, and other tissues, making the conversion both rapid and efficient [9].

The hydrolysis reaction follows first-order kinetics, with the prodrug demonstrating a short half-life of approximately 0.6 hours for telotristat ethyl, while the active metabolite telotristat exhibits a longer half-life of approximately 5 hours [5] [10]. This pharmacokinetic profile ensures sustained therapeutic activity while minimizing systemic exposure to the prodrug itself. The systemic exposure to telotristat is approximately 300-fold higher than that of the parent prodrug, confirming the efficiency of the carboxylesterase-mediated activation mechanism [5].

The prodrug design prevents crossing of the blood-brain barrier, ensuring peripheral selectivity for tryptophan hydroxylase inhibition while avoiding central nervous system effects [1] [11]. In vitro studies demonstrate that the active metabolite LP-778902 exhibits potent inhibitory activity against tryptophan hydroxylase with an IC50 value of 0.028 μM, representing approximately 28-fold greater potency compared to the prodrug form [6] [5].

Process-Related Impurities and Purification Strategies

The manufacturing of telotristat etiprate generates several process-related impurities that require comprehensive identification, quantification, and control strategies. The primary impurity profile includes residual starting materials, synthetic intermediates, and degradation products formed during the multi-step synthesis [12] [13] [14].

The purification process must address the removal of organic impurities arising from incomplete reactions, side reactions, and degradation pathways. Key impurities include unreacted starting materials, isomeric by-products formed during the coupling reactions, and oxidative degradation products of the trifluoroethoxy substituent [13] [14]. The hippurate salt formation step requires careful control to prevent formation of related hippuric acid derivatives and ensure complete salt formation.

Analytical method development focuses on high-performance liquid chromatography and mass spectrometry techniques to separate and quantify individual impurities. The purification strategy employs multiple chromatographic techniques, including normal-phase and reverse-phase chromatography, to achieve the required purity specifications [13] [14]. Crystallization processes are optimized to selectively precipitate the desired telotristat etiprate while leaving impurities in solution.

The regulatory specifications require control of individual impurities below defined thresholds, typically 0.1-0.2% for identified impurities and 0.1% for any individual unidentified impurity [12]. The total impurity content must remain below 1.0% to meet pharmaceutical quality standards. Process optimization includes temperature control, reaction time optimization, and solvent selection to minimize impurity formation at the source.

Scale-up Challenges in Industrial Production

The industrial scale-up of telotristat etiprate production presents significant technical challenges that require comprehensive engineering solutions. The poor flowability characteristics of the telotristat etiprate crystalline hippurate salt complicates the manufacturing of solid dosage forms, necessitating specialized handling and processing equipment [15].

Heat management during scale-up represents a critical challenge due to the multiple exothermic reactions involved in the synthesis. The trifluoroethylation step and subsequent coupling reactions generate significant heat that must be carefully controlled to prevent decomposition of temperature-sensitive intermediates [15]. Industrial reactors require specialized cooling systems and temperature monitoring to maintain reaction temperatures within acceptable ranges.

Mixing and mass transfer limitations become pronounced at industrial scale, particularly during heterogeneous reaction steps. The synthesis involves both homogeneous and heterogeneous reaction conditions, requiring different mixing strategies and reactor designs to ensure adequate contact between reactants [15]. Scale-up studies must establish critical mixing parameters and Reynolds numbers to maintain consistent reaction outcomes.

Solvent recovery and recycling systems require careful design to handle the multiple organic solvents used throughout the synthesis. The process must accommodate recovery of expensive solvents while maintaining product quality and minimizing environmental impact [15]. Distillation systems and solvent purification protocols are essential components of the industrial manufacturing process.

The crystallization of the final hippurate salt requires precise control of nucleation and crystal growth parameters. Industrial crystallizers must maintain consistent temperature profiles, agitation rates, and seeding strategies to produce consistent crystal morphology and size distribution [15]. The hygroscopic nature of certain intermediates requires moisture control systems throughout the manufacturing facility.

Green Chemistry Approaches in Large-Scale Synthesis

The implementation of green chemistry principles in telotristat etiprate manufacturing focuses on reducing environmental impact while maintaining product quality and economic viability. Solvent selection optimization prioritizes the use of environmentally benign solvents while maintaining reaction efficiency and product yields [16].

The development of catalytic processes reduces the stoichiometric requirements for reagents and minimizes waste generation. Enzymatic approaches for specific transformation steps offer potential advantages in terms of selectivity and environmental compatibility, particularly for the esterification reactions involved in prodrug formation [16]. The use of recyclable catalysts and catalyst recovery systems reduces the environmental footprint of the manufacturing process.

Atom economy principles guide the optimization of synthetic routes to minimize waste generation at each step. The synthesis pathway is designed to maximize the incorporation of starting material atoms into the final product while minimizing by-product formation [16]. Alternative synthetic routes are evaluated based on their overall atom economy and environmental impact.

Water-based reaction systems are explored where chemically feasible to reduce organic solvent consumption. Aqueous work-up procedures are optimized to minimize organic solvent requirements while maintaining purification efficiency [16]. The development of continuous flow processes offers potential advantages in terms of energy efficiency and waste minimization compared to traditional batch processes.

Waste minimization strategies include the implementation of closed-loop systems for solvent recovery and recycling. Process intensification techniques, including microreactor technology and continuous processing, reduce energy consumption and improve process efficiency [16]. Life cycle assessment methodologies are employed to evaluate the overall environmental impact of different manufacturing approaches.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

4

Exact Mass

753.2289440 g/mol

Monoisotopic Mass

753.2289440 g/mol

Heavy Atom Count

53

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

3T25U84H4U

Drug Indication

Xermelo is indicated for the treatment of carcinoid syndrome diarrhoea in combination with somatostatin analogue (SSA) therapy in adults inadequately controlled by SSA therapy.
Treatment of carcinoid syndrome

Pharmacology

Telotristat Etiprate is an orally bioavailable, small-molecule, tryptophan hydroxylase (TPH) inhibitor prodrug, with potential antiserotonergic activity. Upon administration, telotristat etiprate is converted to its active moiety, telotristat (LP-778902), which binds to and blocks the activity of TPH. This may result in a reduction in peripheral serotonin (5-HT) production and improvement of serotonin-mediated gastrointestinal effects such as severe diarrhea. TPH, the rate-limiting enzyme in serotonin biosynthesis, is overexpressed in carcinoid tumor cells.

ATC Code

A16A

KEGG Target based Classification of Drugs

Enzymes
Oxidoreductases (EC1)
Other monooxygenases [EC:1.14.16.- 1.14.17.- 1.14.18.-]
TPH [HSA:7166 121278] [KO:K00502]

Wikipedia

Telotristat etiprate

Use Classification

Human drugs -> Orphan -> Other alimentary tract and metabolism products -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: Pharmacoeconomic Review Report: Telotristat Ethyl (Xermelo): (Ipsen Biopharmaceuticals Canada Inc.): Indication: Refractory carcinoid syndrome diarrhea, in combination with somatostatin analogue (SSA) therapy, in patients inadequately controlled by SSA therapy alone [Internet]. Ottawa (ON): Canadian Agency for Drugs and Technologies in Health; 2019 Jul. Available from http://www.ncbi.nlm.nih.gov/books/NBK546430/ PubMed PMID: 31532601.
2: CADTH Canadian Drug Expert Committee Recommendation: Telotristat Ethyl (Xermelo — Ipsen Biopharmaceuticals Canada Inc): Indication: For the treatment of refractory carcinoid syndrome diarrhea, in combination with somatostatin analogue (SSA) therapy, in patients inadequately controlled by SSA therapy alone [Internet]. Ottawa (ON): Canadian Agency for Drugs and Technologies in Health; 2019 Jul. No abstract available. Available from http://www.ncbi.nlm.nih.gov/books/NBK546257/ PubMed PMID: 31525004.
3: Saavedra C, Barriuso J, McNamara MG, Valle JW, Lamarca A. Spotlight on telotristat ethyl for the treatment of carcinoid syndrome diarrhea: patient selection and reported outcomes. Cancer Manag Res. 2019 Aug 8;11:7537-7556. doi: 10.2147/CMAR.S181439. eCollection 2019. Review. PubMed PMID: 31496810; PubMed Central PMCID: PMC6690650.
4: Telotristat ethyl for carcinoid syndrome diarrhoea. Aust Prescr. 2019 Jun;42(3):112. doi: 10.18773/austprescr.2019.035. Epub 2019 Apr 24. Review. PubMed PMID: 31363315; PubMed Central PMCID: PMC6594843.
5: Strosberg J, Joish VN, Giacalone S, Perez-Olle R, Fish-Steagall A, Kapoor K, Dharba S, Lapuerta P, Benson AB. TELEPRO: Patient-Reported Carcinoid Syndrome Symptom Improvement Following Initiation of Telotristat Ethyl in the Real World. Oncologist. 2019 Nov;24(11):1446-1452. doi: 10.1634/theoncologist.2018-0921. Epub 2019 Jun 12. PubMed PMID: 31189618; PubMed Central PMCID: PMC6853091.
6: Anthony LB, Kulke MH, Caplin ME, Bergsland E, Öberg K, Pavel M, Hörsch D, Warner RRP, O'Dorisio TM, Dillon JS, Lapuerta P, Kassler-Taub K, Jiang W. Long-Term Safety Experience with Telotristat Ethyl Across Five Clinical Studies in Patients with Carcinoid Syndrome. Oncologist. 2019 Aug;24(8):e662-e670. doi: 10.1634/theoncologist.2018-0236. Epub 2019 Jan 16. PubMed PMID: 30651397; PubMed Central PMCID: PMC6693702.
7: Jiang W, Perez-Olle R, Lapuerta P. In Reply: Telotristat Ethyl for Patients With Carcinoid Syndrome Associated With Chest Pain and Hypertension. Pancreas. 2018 Oct;47(9):e57. doi: 10.1097/MPA.0000000000001138. PubMed PMID: 30153219; PubMed Central PMCID: PMC6143199.
8: Kasi PM. Telotristat ethyl for the treatment of carcinoid syndrome diarrhea not controlled by somatostatin analogues. Drugs Today (Barc). 2018 Jul;54(7):423-432. doi: 10.1358/dot.2018.54.7.2834460. Review. PubMed PMID: 30090879.
9: Lyseng-Williamson KA. Telotristat Ethyl: A Review in Carcinoid Syndrome Diarrhoea. Drugs. 2018 Jun;78(9):941-950. doi: 10.1007/s40265-018-0935-1. Review. PubMed PMID: 29931594.
10: Weickert MO, Kaltsas G, Hörsch D, Lapuerta P, Pavel M, Valle JW, Caplin ME, Bergsland E, Kunz PL, Anthony LB, Grande E, Öberg K, Welin S, Lombard-Bohas C, Ramage JK, Kittur A, Yang QM, Kulke MH. Changes in Weight Associated With Telotristat Ethyl in the Treatment of Carcinoid Syndrome. Clin Ther. 2018 Jun;40(6):952-962.e2. doi: 10.1016/j.clinthera.2018.04.006. Epub 2018 May 1. PubMed PMID: 29724499.
11: Dillon JS, Chandrasekharan C. Telotristat ethyl: a novel agent for the therapy of carcinoid syndrome diarrhea. Future Oncol. 2018 May;14(12):1155-1164. doi: 10.2217/fon-2017-0340. Epub 2018 Jan 19. PubMed PMID: 29350062; PubMed Central PMCID: PMC6734517.
12: Pavel M, Gross DJ, Benavent M, Perros P, Srirajaskanthan R, Warner RRP, Kulke MH, Anthony LB, Kunz PL, Hörsch D, Weickert MO, Lapuerta P, Jiang W, Kassler-Taub K, Wason S, Fleming R, Fleming D, Garcia-Carbonero R. Telotristat ethyl in carcinoid syndrome: safety and efficacy in the TELECAST phase 3 trial. Endocr Relat Cancer. 2018 Mar;25(3):309-322. doi: 10.1530/ERC-17-0455. Epub 2018 Jan 12. PubMed PMID: 29330194; PubMed Central PMCID: PMC5811631.
13: Kasi PM. Telotristat Ethyl for Patients With Carcinoid Syndrome Associated With Chest Pain and Hypertension. Pancreas. 2018 Jan;47(1):e2. doi: 10.1097/MPA.0000000000000971. PubMed PMID: 29232344.
14: Joish VN, Frech F, Lapuerta P. Budgetary Impact of Telotristat Ethyl, a Novel Treatment for Patients with Carcinoid Syndrome Diarrhea: A US Health Plan Perspective. Clin Ther. 2017 Dec;39(12):2338-2344. doi: 10.1016/j.clinthera.2017.10.019. Epub 2017 Nov 23. PubMed PMID: 29175096.
15: Anthony L, Ervin C, Lapuerta P, Kulke MH, Kunz P, Bergsland E, Hörsch D, Metz DC, Pasieka J, Pavlakis N, Pavel M, Caplin M, Öberg K, Ramage J, Evans E, Yang QM, Jackson S, Arnold K, Law L, DiBenedetti DB. Understanding the Patient Experience with Carcinoid Syndrome: Exit Interviews from a Randomized, Placebo-controlled Study of Telotristat Ethyl. Clin Ther. 2017 Nov;39(11):2158-2168. doi: 10.1016/j.clinthera.2017.09.013. Epub 2017 Oct 23. PubMed PMID: 29074312.
16: Masab M, Saif MW. Telotristat ethyl: proof of principle and the first oral agent in the management of well-differentiated metastatic neuroendocrine tumor and carcinoid syndrome diarrhea. Cancer Chemother Pharmacol. 2017 Dec;80(6):1055-1062. doi: 10.1007/s00280-017-3462-y. Epub 2017 Oct 19. Review. PubMed PMID: 29051994.
17: Joish VN, Frech F, Lapuerta P. Cost-effectiveness analysis of telotristat ethyl for treatment of carcinoid syndrome diarrhea inadequately controlled with somatostatin analogs. J Med Econ. 2018 Feb;21(2):182-188. doi: 10.1080/13696998.2017.1387120. Epub 2017 Oct 9. PubMed PMID: 28959913.
18: Telotristat ethyl (Xermelo) for carcinoid syndrome diarrhea. Med Lett Drugs Ther. 2017 Jul 17;59(1525):119-120. PubMed PMID: 28699933.
19: Markham A. Telotristat Ethyl: First Global Approval. Drugs. 2017 May;77(7):793-798. doi: 10.1007/s40265-017-0737-x. PubMed PMID: 28382568.
20: Kulke MH, Hörsch D, Caplin ME, Anthony LB, Bergsland E, Öberg K, Welin S, Warner RR, Lombard-Bohas C, Kunz PL, Grande E, Valle JW, Fleming D, Lapuerta P, Banks P, Jackson S, Zambrowicz B, Sands AT, Pavel M. Telotristat Ethyl, a Tryptophan Hydroxylase Inhibitor for the Treatment of Carcinoid Syndrome. J Clin Oncol. 2017 Jan;35(1):14-23. Epub 2016 Oct 28. PubMed PMID: 27918724.

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